molecular formula C17H14N2O B11854062 6-Methyl-2-styrylquinazolin-4(1H)-one

6-Methyl-2-styrylquinazolin-4(1H)-one

Cat. No.: B11854062
M. Wt: 262.30 g/mol
InChI Key: NLNDHQDYCBFJGQ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-styrylquinazolin-4(1H)-one (CAS 64055-55-6) is a high-value quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the 2-styrylquinazolin-4(3H)-one class, a scaffold extensively documented in scientific literature for its diverse biological activities . Primary research applications for this compound are in the fields of oncology and infectious disease. Quinazolinones of this structural class have demonstrated promising anticancer properties in vitro, with studies showing activity against human renal (TK-10), melanoma (UACC-62), and breast cancer (MCF-7) cell lines . The 2-styryl moiety is a critical structural feature known to enhance biological activity, particularly in inhibiting tubulin polymerization, a key mechanism for antimitotic agents . Furthermore, the compound's scaffold is associated with additional mechanisms relevant to cancer research, including the inhibition of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . Recent reviews continue to highlight quinazolinones as a promising scaffold for developing new anticancer therapies, targeting pathways such as EGFR and PI3K, and processes like apoptosis induction and angiogenesis suppression . Beyond oncology, this chemical entity exhibits a strong potential for antimicrobial research . Structural analogs have shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, making it a candidate for investigating new anti-infective agents . The compound's structure, featuring a methyl substituent at the 6-position of the quinazolinone ring, aligns with structure-activity relationship (SAR) studies which indicate that substitutions at the 2, 6, and 8 positions are crucial for modulating pharmacological activity . This product is provided for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the cited literature for a comprehensive understanding of the synthetic pathways, structure-activity relationships, and mechanistic studies related to this compound class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

6-methyl-2-[(E)-2-phenylethenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C17H14N2O/c1-12-7-9-15-14(11-12)17(20)19-16(18-15)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)/b10-8+

InChI Key

NLNDHQDYCBFJGQ-CSKARUKUSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-styrylquinazolin-4(1H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the reaction of 6-methyl-2-aminobenzamide with cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This may include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-styrylquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The styryl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

Anticancer Applications

6-Methyl-2-styrylquinazolin-4(1H)-one and its derivatives have been extensively studied for their potential as anticancer agents. Research indicates that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various this compound derivatives against several cancer cell lines, including human renal (TK-10), melanoma (UACC-62), and breast cancer (MCF-7) cells. The results demonstrated varying degrees of potency, with some derivatives showing IC50 values as low as 14.96 μM against melanoma cells, indicating significant anticancer activity .

CompoundCell LineIC50 (μM)
6aUACC-6222.99
6bMCF-737.18
5aTK-1022.48

This table summarizes the cytotoxic potency of selected compounds against different cancer cell lines, highlighting their potential as therapeutic agents.

Antimicrobial Properties

In addition to their anticancer activity, this compound derivatives have shown promising antimicrobial properties. The presence of a styryl moiety enhances their efficacy against various bacterial strains.

Case Study: Antimicrobial Activity

Research has demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, one derivative was found to inhibit cell wall biosynthesis by binding to DD-transpeptidases, which are essential for bacterial growth .

CompoundBacterial StrainActivity Level
5aMRSAHigh
5bE. coliModerate
5cS. aureusHigh

This table outlines the antimicrobial effectiveness of selected compounds against specific bacterial strains.

Mechanism of Action

The mechanism of action of 6-Methyl-2-styrylquinazolin-4(1H)-one would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the styryl and methyl groups may influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Functional Analogues

6-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS: 113269-15-1)
  • Structure : Features a thioxo (S=O) group at position 2 and a phenyl group at position 3.
  • Molecular Formula : C₁₅H₁₂N₂OS.
  • Molecular Weight : 268.33 g/mol.
  • Key Differences : The thioxo group replaces the styryl moiety, altering electronic properties and hydrogen-bonding capacity.
6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one (CAS: 1820741-21-6)
  • Structure : Contains methoxy and dimethyl substituents.
  • Molecular Formula : C₁₁H₁₄N₂O₂.
  • Molecular Weight : 206.24 g/mol.
  • Key Differences : Smaller substituents (methoxy and dimethyl groups) reduce steric bulk compared to the styryl group.
  • Activity: No explicit bioactivity data are available, but the dihydroquinazolinone core is associated with sedative and antihistaminic effects in related compounds .
MHY2251 [2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one]
  • Structure: A dihydroquinazolinone with a benzodioxolyl substituent.
  • Activity : Designed as a SIRT1 inhibitor with apoptotic effects in cancer cells, highlighting the role of substituents in modulating enzyme inhibition .
Triazoloquinazolinones (e.g., 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones)
  • Structure: Triazolo rings fused to the quinazolinone core.
  • Activity: Demonstrated potent H1-antihistaminic activity, with IC₅₀ values in the nanomolar range .

Comparative Analysis Table

Compound Name Substituents Molecular Weight (g/mol) Key Activities Structural Advantages/Disadvantages
6-Methyl-2-styrylquinazolin-4(1H)-one 6-methyl, 2-styryl Not provided Hypothesized antimicrobial Styryl group enhances π-stacking; potential cytotoxicity concerns
6-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 6-methyl, 3-phenyl, 2-thioxo 268.33 Antimicrobial Thioxo group improves solubility but reduces aromaticity
MHY2251 Benzodioxolyl, dihydro core Not provided SIRT1 inhibition, apoptosis Dihydro core increases flexibility but reduces planarity
Triazoloquinazolinones Triazolo ring, benzyl groups ~300–350 H1-antihistaminic Enhanced binding to histamine receptors; synthetic complexity

Key Research Findings

  • Substituent Impact : The styryl group in this compound likely improves binding to hydrophobic pockets in enzymes or receptors, as seen in structurally related styryl-based inhibitors .
  • Bioactivity Trends : Thioxo and triazolo derivatives exhibit marked antimicrobial and antihistaminic activities, respectively, suggesting that electron-withdrawing groups (e.g., thioxo) or nitrogen-rich rings (e.g., triazolo) are critical for target engagement .
  • Synthetic Accessibility: Dihydroquinazolinones (e.g., MHY2251) are synthetically tractable via cyclocondensation reactions, whereas styrylquinazolinones may require cross-coupling steps, increasing synthetic complexity .

Biological Activity

6-Methyl-2-styrylquinazolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinazolinone class, which has been extensively studied for its anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications supported by various research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2-amino-3-methylbenzoic acid with appropriate aldehydes or ketones under acidic conditions. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free methods.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. Research indicates that compounds within this class can inhibit tubulin polymerization, a crucial process in cell division. For instance, a study reported that derivatives of 2-styrylquinazolin-4(3H)-ones exhibited significant cytotoxicity against various cancer cell lines, including human renal (TK-10), melanoma (UACC-62), and breast cancer (MCF-7) cell lines. The lead compound showed IC50 values ranging from 14.96 μM to 37.18 μM across different cell lines, indicating moderate to strong anticancer activity .

Cell Line IC50 (μM)
TK-1022.48
UACC-6214.96
MCF-737.18

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a styryl moiety enhances the antimicrobial activity of quinazolinone derivatives significantly . In particular, compounds have been effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential as novel antibiotics.

Microorganism Activity
MRSAEffective
Gram-positive bacteriaSignificant inhibition
Gram-negative bacteriaModerate inhibition

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Tubulin Polymerization Inhibition : Compounds in this class disrupt microtubule dynamics by inhibiting tubulin polymerization, thereby blocking cell division .
  • Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes critical for DNA synthesis and cell proliferation .
  • GTP Hydrolysis Stimulation : Some derivatives stimulate GTP hydrolysis uncoupled from polymerization, further contributing to their anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • A study involving L1210 murine leukemia cells demonstrated that specific analogs not only inhibited tumor growth but also displayed enhanced activity when modified with halide or hydrophobic substituents at position 6 .
  • Another investigation reported that certain derivatives exhibited potent activity against human tumor xenografts in vivo, suggesting their potential for further development as therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes for 6-Methyl-2-styrylquinazolin-4(1H)-one?

Answer:
The synthesis of quinazolinone derivatives typically involves condensation reactions. For example, 3-(4-chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one was synthesized via a two-step process: (1) reacting 4-chlorobenzaldehyde with methyl thioacetate and (2) hydrogenation with 2,3-diazetidinone . For styryl-substituted analogs like this compound, microwave-assisted methods (e.g., 40°C for 24 hours) can enhance reaction efficiency and yield, as demonstrated in the synthesis of 4-phenylquinazolin-2(1H)-one derivatives . Key reagents include substituted benzaldehydes and thiourea derivatives.

Basic: How is structural characterization performed for quinazolinone derivatives?

Answer:
Structural confirmation relies on X-ray crystallography , NMR , and mass spectrometry . For instance, the crystal structure of 6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one was resolved using X-ray diffraction (XRD), revealing a planar quinazolinone core and non-covalent interactions stabilizing the crystal lattice . NMR (¹H and ¹³C) is critical for verifying substituent positions, while high-resolution mass spectrometry (HRMS) confirms molecular weight .

Basic: What biological activities are reported for quinazolinone analogs?

Answer:
Quinazolinones exhibit diverse bioactivities. For example:

  • Antimicrobial activity : 6-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one showed efficacy against Gram-positive bacteria due to its thioxo group enhancing membrane penetration .
  • Enzyme inhibition : MHY2251, a 2,3-dihydroquinazolin-4(1H)-one derivative, acts as a SIRT1 inhibitor by binding to the enzyme’s active site, as confirmed via molecular docking .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives?

Answer:
SAR studies should focus on substituent effects:

  • Styryl group : The styryl moiety in MHY2251 enhances SIRT1 inhibition by increasing hydrophobic interactions .
  • Methyl substitution : A 6-methyl group in 6-Methyl-3-phenyl-2-thioxo derivatives improves antimicrobial activity by modulating electron density .
  • Thioxo vs. oxo groups : Thioxo analogs (e.g., 2-thioxo derivatives) exhibit higher antibacterial activity compared to oxo counterparts due to improved lipophilicity .

Advanced: How to resolve contradictions in reported bioactivity data for quinazolinones?

Answer:
Data discrepancies often arise from assay variability or structural differences . For example:

  • Assay conditions : Antimicrobial activity of 6-Methyl-3-phenyl-2-thioxo derivatives varied with bacterial strain (Gram-positive vs. Gram-negative) .
  • Substituent positioning : 2-Styryl vs. 3-phenyl substitution alters steric hindrance, affecting enzyme binding . Standardized assays (e.g., CLSI guidelines for antimicrobial testing) and computational docking (AutoDock Vina) can reconcile inconsistencies .

Advanced: What mechanistic studies are recommended for this compound?

Answer:

  • Enzyme inhibition : Perform kinetic assays (e.g., fluorescence-based SIRT1 activity assays) to determine IC₅₀ values and inhibition type (competitive/non-competitive) .
  • Apoptosis induction : Use flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) to evaluate pro-apoptotic pathways .
  • Molecular docking : Compare binding modes with co-crystallized SIRT1 inhibitors (e.g., EX527) to identify key interactions .

Advanced: What analytical methods ensure purity and stability of quinazolinones?

Answer:

  • HPLC : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with UV detection at 254 nm monitor purity (>95%) .
  • FTIR : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for quinazolinone) .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hydrolytic and oxidative stability .

Advanced: How to evaluate toxicity and pharmacokinetics of this compound?

Answer:

  • In vitro toxicity : Use MTT assays on HEK293 or HepG2 cells to determine IC₅₀ values .
  • ADME profiling : Employ Caco-2 permeability assays and microsomal stability tests (human liver microsomes) to predict oral bioavailability .
  • In silico prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions .

Advanced: What crystallographic insights are critical for quinazolinone reactivity?

Answer:
XRD reveals hydrogen bonding networks and π-π stacking that influence reactivity. For example, in 2-Methyl-2-phenyl-1,2-dihydroquinazolin-4(3H)-one, intermolecular N–H···O bonds stabilize the crystal lattice, while π-π interactions between aromatic rings affect solubility . These insights guide solvent selection (e.g., DMSO for polar derivatives) .

Advanced: How to design derivatives for enhanced solubility without compromising activity?

Answer:

  • Polar substituents : Introduce hydroxyl or amine groups at non-critical positions (e.g., 4-hydroxy derivatives) .
  • Prodrug strategies : Convert the quinazolinone core to a phosphate ester for improved aqueous solubility .
  • Co-crystallization : Use co-formers (e.g., cyclodextrins) to enhance dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.